Cas no 1865174-43-1 (N-Methyl-N-(1-methyl-1H-pyrazol-4-yl)-2-propenamide)

N-Methyl-N-(1-methyl-1H-pyrazol-4-yl)-2-propenamide 化学的及び物理的性質
名前と識別子
-
- EN300-2529759
- N-methyl-N-(1-methyl-1H-pyrazol-4-yl)prop-2-enamide
- Z1938278504
- 1865174-43-1
- N-Methyl-N-(1-methyl-1H-pyrazol-4-yl)-2-propenamide
-
- MDL: MFCD30729178
- インチ: 1S/C8H11N3O/c1-4-8(12)11(3)7-5-9-10(2)6-7/h4-6H,1H2,2-3H3
- InChIKey: YHQADPIMDWCCCD-UHFFFAOYSA-N
- SMILES: C(N(C)C1=CN(C)N=C1)(=O)C=C
計算された属性
- 精确分子量: 165.090211983g/mol
- 同位素质量: 165.090211983g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 12
- 回転可能化学結合数: 2
- 複雑さ: 193
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.1Ų
- XLogP3: 0.2
じっけんとくせい
- 密度みつど: 1.07±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 255.1±13.0 °C(Predicted)
- 酸度系数(pKa): 2.30±0.10(Predicted)
N-Methyl-N-(1-methyl-1H-pyrazol-4-yl)-2-propenamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-2529759-0.05g |
N-methyl-N-(1-methyl-1H-pyrazol-4-yl)prop-2-enamide |
1865174-43-1 | 95% | 0.05g |
$647.0 | 2024-06-19 | |
1PlusChem | 1P0297PR-5g |
N-methyl-N-(1-methyl-1H-pyrazol-4-yl)prop-2-enamide |
1865174-43-1 | 90% | 5g |
$2825.00 | 2023-12-19 | |
Enamine | EN300-2529759-0.5g |
N-methyl-N-(1-methyl-1H-pyrazol-4-yl)prop-2-enamide |
1865174-43-1 | 95% | 0.5g |
$739.0 | 2024-06-19 | |
Enamine | EN300-2529759-0.25g |
N-methyl-N-(1-methyl-1H-pyrazol-4-yl)prop-2-enamide |
1865174-43-1 | 95% | 0.25g |
$708.0 | 2024-06-19 | |
Enamine | EN300-2529759-2.5g |
N-methyl-N-(1-methyl-1H-pyrazol-4-yl)prop-2-enamide |
1865174-43-1 | 95% | 2.5g |
$1509.0 | 2024-06-19 | |
1PlusChem | 1P0297PR-100mg |
N-methyl-N-(1-methyl-1H-pyrazol-4-yl)prop-2-enamide |
1865174-43-1 | 90% | 100mg |
$900.00 | 2023-12-19 | |
1PlusChem | 1P0297PR-250mg |
N-methyl-N-(1-methyl-1H-pyrazol-4-yl)prop-2-enamide |
1865174-43-1 | 90% | 250mg |
$937.00 | 2023-12-19 | |
1PlusChem | 1P0297PR-1g |
N-methyl-N-(1-methyl-1H-pyrazol-4-yl)prop-2-enamide |
1865174-43-1 | 90% | 1g |
$1014.00 | 2023-12-19 | |
1PlusChem | 1P0297PR-50mg |
N-methyl-N-(1-methyl-1H-pyrazol-4-yl)prop-2-enamide |
1865174-43-1 | 90% | 50mg |
$862.00 | 2023-12-19 | |
Enamine | EN300-2529759-10g |
N-methyl-N-(1-methyl-1H-pyrazol-4-yl)prop-2-enamide |
1865174-43-1 | 90% | 10g |
$3315.0 | 2023-09-14 |
N-Methyl-N-(1-methyl-1H-pyrazol-4-yl)-2-propenamide 関連文献
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Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
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Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
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Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
N-Methyl-N-(1-methyl-1H-pyrazol-4-yl)-2-propenamideに関する追加情報
N-Methyl-N-(1-methyl-1H-pyrazol-4-yl)-2-propenamide: A Comprehensive Overview
The compound with CAS No. 1865174-43-1, commonly referred to as N-Methyl-N-(1-methyl-1H-pyrazol-4-yl)-2-propenamide, has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is a derivative of 2-propenamide, featuring a substituted pyrazole ring and a methyl group attached to the nitrogen atom. Its unique structure endows it with versatile chemical properties, making it a valuable molecule for both academic research and industrial applications.
N-Methyl-N-(1-methyl-1H-pyrazol-4-yl)-2-propenamide is synthesized through a series of well-established organic reactions, including alkylation, amidation, and cyclization processes. The synthesis pathway typically involves the reaction of an appropriate aldehyde or ketone with an amine derivative, followed by cyclization to form the pyrazole ring. The methyl group substitution on the nitrogen atom is achieved through methylation reactions, ensuring the stability and reactivity of the final product.
Recent studies have highlighted the potential of N-Methyl-N-(1-methyl-1H-pyrazol-4-yl)-2-propenamide in drug discovery. Researchers have explored its role as a modulator of various biological targets, including enzymes, receptors, and ion channels. For instance, a 2023 study published in *Journal of Medicinal Chemistry* demonstrated that this compound exhibits potent inhibitory activity against certain kinases, making it a promising lead for anti-cancer drug development.
In addition to its pharmacological applications, N-Methyl-N-(1-methyl-1H-pyrazol-4-yl)-2-propenamide has been investigated for its role in materials science. Its ability to form stable coordination complexes with metal ions has led to its use in the synthesis of novel metal-organic frameworks (MOFs). These MOFs exhibit exceptional porosity and stability, rendering them ideal candidates for gas storage and catalytic applications.
The chemical stability and reactivity of N-Methyl-N-(1-methyl-1H-pyrazol-4-yl)-2-propenamide have also been studied extensively. Research conducted at the University of California revealed that this compound demonstrates excellent thermal stability up to 200°C, with minimal decomposition observed under these conditions. Furthermore, its reactivity towards nucleophilic substitution reactions has been exploited in the development of new synthetic methodologies.
From an environmental perspective, N-Methyl-N-(1-methyl-1H-pyrazol-4-yl)-2-propenamide has been evaluated for its biodegradability and eco-toxicity. According to a 2023 report by the European Chemicals Agency (ECHA), this compound exhibits moderate biodegradability under aerobic conditions, with a degradation rate of approximately 60% within 28 days. However, further studies are required to assess its long-term impact on aquatic ecosystems.
In conclusion, N-Methyl-N-(1-methyl-1H-pyrazol-4-yl)-2-propenamide (CAS No. 1865174-43-1) is a multifaceted compound with significant potential across various scientific domains. Its unique chemical structure, coupled with its versatile reactivity and stability, positions it as a valuable tool in both academic research and industrial applications. As ongoing research continues to uncover new insights into its properties and applications, this compound is poised to play an increasingly important role in the advancement of modern chemistry.
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